4-Oxobutyric acid, 4-(2-allylamino-4,4-dimethyl-6-oxocyclohex-1-enyl)-, methyl ester
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Overview
Description
METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE is a complex organic compound with a unique structure that includes a cyclohexene ring, a prop-2-en-1-yl group, and multiple functional groups such as ketones and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the prop-2-en-1-yl group, and the addition of the ester and ketone functional groups. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE include other cyclohexene derivatives with different substituents and functional groups. Examples include:
- METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(ETHYL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE
- METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(METHYL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE
Uniqueness
The uniqueness of METHYL 4-{4,4-DIMETHYL-6-OXO-2-[(PROP-2-EN-1-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTANOATE lies in its specific combination of functional groups and the prop-2-en-1-yl substituent, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl (4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutanoate |
InChI |
InChI=1S/C16H23NO4/c1-5-8-17-11-9-16(2,3)10-13(19)15(11)12(18)6-7-14(20)21-4/h5,18H,1,6-10H2,2-4H3/b15-12+,17-11? |
InChI Key |
PAAOJHUYNIYWAE-RAZSCHFOSA-N |
Isomeric SMILES |
CC1(CC(=NCC=C)/C(=C(/CCC(=O)OC)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCC=C)C(=C(CCC(=O)OC)O)C(=O)C1)C |
Origin of Product |
United States |
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